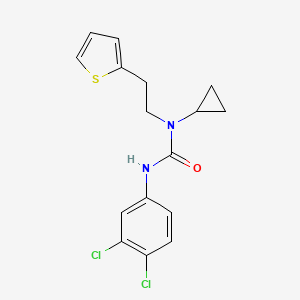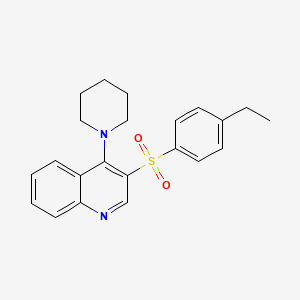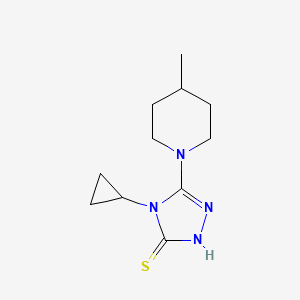
4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol, commonly referred to as CMPT, is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. CMPT has been shown to have a variety of biochemical and physiological effects, including the ability to modulate various cellular processes and to act as an anti-inflammatory agent. In addition, CMPT has been investigated for its potential use as a drug in the treatment of various diseases.
Applications De Recherche Scientifique
CMPT has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. It has been found to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. CMPT has also been investigated for its potential use as an anti-inflammatory agent, as well as for its potential use as a drug in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of CMPT is not fully understood. However, it is believed that CMPT binds to certain proteins in the cell, which then modulate the activity of various cellular processes. In addition, CMPT has been found to interact with various enzymes, which can result in changes in the activity of the enzymes.
Biochemical and Physiological Effects
CMPT has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that CMPT can modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. In addition, CMPT has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. CMPT has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMPT in laboratory experiments has several advantages. For example, CMPT is relatively easy to synthesize and has been found to be highly efficient and produce high yields. In addition, CMPT has been found to be stable and can be stored for long periods of time. However, there are also some limitations to the use of CMPT in laboratory experiments. For example, CMPT is a synthetic compound and is not found in nature, which can limit its use in certain experiments. In addition, CMPT is a relatively new compound and its exact mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research of CMPT. For example, further research could be conducted to better understand the exact mechanism of action of CMPT and to identify new potential applications for CMPT. In addition, further research could be conducted to investigate the potential use of CMPT in the treatment of various diseases, as well as to investigate the potential use of CMPT as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential use of CMPT in the development of new drugs.
Méthodes De Synthèse
CMPT can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in an aqueous solution, followed by cyclization of the resulting product with acetic acid. This method has been found to be highly efficient and produces high yields of CMPT. Other methods of synthesis include the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in a basic medium, or the use of a palladium catalyst for the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in an aqueous solution.
Propriétés
IUPAC Name |
4-cyclopropyl-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-4-6-14(7-5-8)10-12-13-11(16)15(10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRSBHMBPMQTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


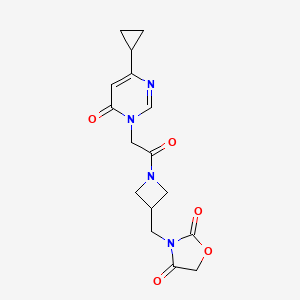
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)

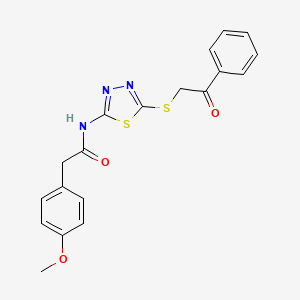
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
